molecular formula C6H10N4O B2749101 1H-Pyrazole-5-carboximidamide,N-hydroxy-1,3-dimethyl- CAS No. 263015-64-1

1H-Pyrazole-5-carboximidamide,N-hydroxy-1,3-dimethyl-

Cat. No.: B2749101
CAS No.: 263015-64-1
M. Wt: 154.173
InChI Key: MOFIFVBYVUWONE-UHFFFAOYSA-N
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Description

1H-Pyrazole-5-carboximidamide, N-hydroxy-1,3-dimethyl- is a chemical compound with the molecular formula C6H10N4O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole-5-carboximidamide, N-hydroxy-1,3-dimethyl- typically involves the reaction of 1,3-dimethyl-1H-pyrazole-5-carboximidamide with hydroxylamine under specific conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the addition of a base like sodium hydroxide to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole-5-carboximidamide, N-hydroxy-1,3-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

1H-Pyrazole-5-carboximidamide, N-hydroxy-1,3-dimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrazole-5-carboximidamide, N-hydroxy-1,3-dimethyl- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 1H-Pyrazole-5-carboximidamide, N-hydroxy-1,3-dimethyl- lies in its specific functional groups, which confer distinct chemical and biological properties. Its hydroxyl and carboximidamide groups make it a versatile compound for various applications .

Properties

IUPAC Name

N'-hydroxy-2,5-dimethylpyrazole-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-4-3-5(6(7)9-11)10(2)8-4/h3,11H,1-2H3,(H2,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFIFVBYVUWONE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=NO)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1)/C(=N\O)/N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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